N-[(4-Bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride
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Overview
Description
N-[(4-Bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, a dioxane ring, and a methanamine group, making it a unique and versatile molecule.
Scientific Research Applications
N-[(4-Bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The starting material, 4-bromo-3-fluorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Formation of the Dioxane Ring: The amine is reacted with a dioxane derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form a nitro group or reduced to form a primary amine.
Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to form the corresponding diol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of diols.
Mechanism of Action
The mechanism of action of N-[(4-Bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chloro-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride
- N-[(4-Bromo-3-chlorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride
- N-[(4-Bromo-3-methylphenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride
Uniqueness
N-[(4-Bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2.ClH/c13-10-3-2-9(6-11(10)14)7-15-8-12-16-4-1-5-17-12;/h2-3,6,12,15H,1,4-5,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEJPDDWPFHUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CNCC2=CC(=C(C=C2)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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